molecular formula C7H7NO3S B3386269 2-(Thiophen-3-ylformamido)acetic acid CAS No. 72196-45-3

2-(Thiophen-3-ylformamido)acetic acid

Cat. No. B3386269
CAS RN: 72196-45-3
M. Wt: 185.2 g/mol
InChI Key: HXDPRNFJDUOQDC-UHFFFAOYSA-N
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Description

2-(Thiophen-3-ylformamido)acetic acid is a biochemical used for proteomics research . It has a molecular formula of C7H7NO3S and a molecular weight of 185.2 .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and exploration of chemical properties of derivatives related to 2-(Thiophen-3-ylformamido)acetic acid, such as esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, have been a subject of study. These compounds exhibit a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects, highlighting their potential in drug development and other scientific applications (Salionov, 2015).

Material Science and Electrochromic Properties

The compound has relevance in material science, particularly in the development of electrochromic materials. For example, the electropolymerization of terthiophene oligomer derivatives, including 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid, has been studied for their electrochemical, morphological, and electrochromic properties. Such materials demonstrate significant potential in applications like smart windows and displays due to their excellent electroactivity and redox stability (Zhang et al., 2016).

Biological and Antimicrobial Activities

Derivatives of this compound have shown notable biological activities. For instance, semicarbazides and 1,2,4-Triazol-5-Ones containing thiophene moieties have been synthesized and demonstrated antibacterial activity against various microbial strains, indicating their potential use as antimicrobial agents (Pitucha et al., 2010).

properties

IUPAC Name

2-(thiophene-3-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-6(10)3-8-7(11)5-1-2-12-4-5/h1-2,4H,3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDPRNFJDUOQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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